molecular formula C13H9Cl2FS B13359099 2,6-Dichlorobenzyl 4-fluorophenyl sulfide

2,6-Dichlorobenzyl 4-fluorophenyl sulfide

Cat. No.: B13359099
M. Wt: 287.2 g/mol
InChI Key: DJBSNMWOQYTLEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Dichlorobenzyl 4-fluorophenyl sulfide is an organic compound that features a benzyl group substituted with two chlorine atoms at the 2 and 6 positions and a phenyl group substituted with a fluorine atom at the 4 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dichlorobenzyl 4-fluorophenyl sulfide typically involves the reaction of 2,6-dichlorobenzyl chloride with 4-fluorothiophenol. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the reactants in a suitable solvent like ethanol or acetone for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2,6-Dichlorobenzyl 4-fluorophenyl sulfide can undergo various chemical reactions, including:

    Oxidation: The sulfide group can be oxidized to sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to the corresponding thiol using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atoms on the benzyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Sodium hydroxide, potassium carbonate.

Major Products Formed

    Oxidation: 2,6-Dichlorobenzyl 4-fluorophenyl sulfoxide, 2,6-Dichlorobenzyl 4-fluorophenyl sulfone.

    Reduction: 2,6-Dichlorobenzyl 4-fluorophenyl thiol.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

2,6-Dichlorobenzyl 4-fluorophenyl sulfide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,6-Dichlorobenzyl 4-fluorophenyl sulfide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Dichlorobenzyl 4-chlorophenyl sulfide
  • 2,6-Dichlorobenzyl 4-bromophenyl sulfide
  • 2,6-Dichlorobenzyl 4-iodophenyl sulfide

Uniqueness

2,6-Dichlorobenzyl 4-fluorophenyl sulfide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H9Cl2FS

Molecular Weight

287.2 g/mol

IUPAC Name

1,3-dichloro-2-[(4-fluorophenyl)sulfanylmethyl]benzene

InChI

InChI=1S/C13H9Cl2FS/c14-12-2-1-3-13(15)11(12)8-17-10-6-4-9(16)5-7-10/h1-7H,8H2

InChI Key

DJBSNMWOQYTLEX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CSC2=CC=C(C=C2)F)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.